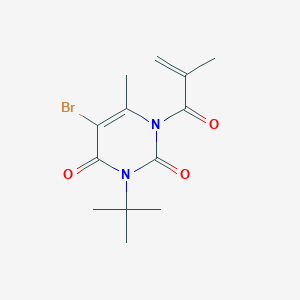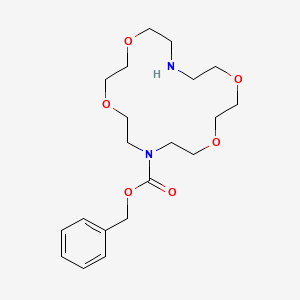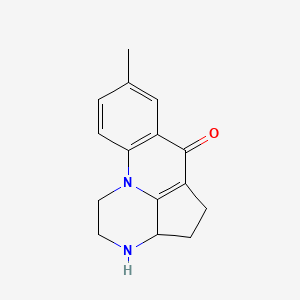![molecular formula C26H16O2S2 B3822143 17,18-Dioxa-8,27-dithiaheptacyclo[17.11.0.04,16.05,9.010,15.020,25.026,30]triaconta-1(19),4(16),5(9),6,10,12,14,20,22,24,26(30),28-dodecaene](/img/structure/B3822143.png)
17,18-Dioxa-8,27-dithiaheptacyclo[17.11.0.04,16.05,9.010,15.020,25.026,30]triaconta-1(19),4(16),5(9),6,10,12,14,20,22,24,26(30),28-dodecaene
Descripción general
Descripción
17,18-Dioxa-8,27-dithiaheptacyclo[1711004,1605,9010,15020,25026,30]triaconta-1(19),4(16),5(9),6,10,12,14,20,22,24,26(30),28-dodecaene is a complex polycyclic compound characterized by its unique structure, which includes multiple rings and heteroatoms such as oxygen and sulfur
Métodos De Preparación
The synthesis of 17,18-Dioxa-8,27-dithiaheptacyclo[17.11.0.04,16.05,9.010,15.020,25.026,30]triaconta-1(19),4(16),5(9),6,10,12,14,20,22,24,26(30),28-dodecaene typically involves multi-step organic reactions. The synthetic routes often include cyclization reactions, where smaller precursor molecules are combined to form the larger polycyclic structure. Reaction conditions such as temperature, solvent, and catalysts are crucial for the successful formation of the desired compound. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
17,18-Dioxa-8,27-dithiaheptacyclo[17.11.0.04,16.05,9.010,15.020,25.026,30]triaconta-1(19),4(16),5(9),6,10,12,14,20,22,24,26(30),28-dodecaene can undergo various chemical reactions, including:
Oxidation: The presence of sulfur atoms allows for oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxygen atoms, potentially converting them into alcohols or ethers.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often facilitated by reagents such as halogens or acids.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
17,18-Dioxa-8,27-dithiaheptacyclo[17.11.0.04,16.05,9.010,15.020,25.026,30]triaconta-1(19),4(16),5(9),6,10,12,14,20,22,24,26(30),28-dodecaene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug design and development.
Industry: The compound can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism by which 17,18-Dioxa-8,27-dithiaheptacyclo[17.11.0.04,16.05,9.010,15.020,25.026,30]triaconta-1(19),4(16),5(9),6,10,12,14,20,22,24,26(30),28-dodecaene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar compounds to 17,18-Dioxa-8,27-dithiaheptacyclo[17.11.0.04,16.05,9.010,15.020,25.026,30]triaconta-1(19),4(16),5(9),6,10,12,14,20,22,24,26(30),28-dodecaene include other polycyclic compounds with heteroatoms, such as:
- 13,21-Dithiapentacyclo[21.3.1.1(2,6).1(7,11).1(15,19)]triaconta-1(27),2(30),3,5,7(29),8,10,15(28),16,18,23,25-dodecaene
- 27,30-Dioxapentacyclo[20.2.2.2(10,13).1(4,7).1(16,19)]triaconta-1(24),2,4,6,8,10,12,14,16,18,20,22,25,28-tetradecaene
These compounds share structural similarities but differ in the arrangement and types of heteroatoms, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms within the polycyclic framework.
Propiedades
IUPAC Name |
17,18-dioxa-8,27-dithiaheptacyclo[17.11.0.04,16.05,9.010,15.020,25.026,30]triaconta-1(19),4(16),5(9),6,10,12,14,20,22,24,26(30),28-dodecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O2S2/c1-3-7-19-15(5-1)23-17(21-11-13-29-25(19)21)9-10-18-22-12-14-30-26(22)20-8-4-2-6-16(20)24(18)28-27-23/h1-8,11-14H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFSIXJOZQHZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3C4=C2C=CS4)OOC5=C1C6=C(C7=CC=CC=C75)SC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-imino-2,4-dimethylchromeno[4,3-b]pyridine-3-carboxylate](/img/structure/B3822071.png)
![N-{[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B3822081.png)
![2-[5-Amino-2-(2-hydroxyethoxy)phenoxy]ethan-1-OL](/img/structure/B3822086.png)


![Tert-butyl 16-[(4-nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate](/img/structure/B3822092.png)
![2-[2-OXO-2-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B3822104.png)

![2-[4-OXO-4-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B3822118.png)
![ethyl 7-chloro-2-[(chloroacetyl)amino]-6-formyl-1-benzothiophene-3-carboxylate](/img/structure/B3822127.png)
![15-bromo-16-(oxiran-2-ylmethoxy)-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one](/img/structure/B3822135.png)

![(2,3-difluorobenzyl)({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B3822160.png)
